molecular formula C8H7FN4 B13215142 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline

Cat. No.: B13215142
M. Wt: 178.17 g/mol
InChI Key: VEFCKHNYXBOKAP-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorine atom and a triazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline typically involves the reaction of 2-fluoroaniline with 1,2,3-triazole under specific conditionsThis reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, like sodium ascorbate, in a suitable solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline is unique due to its combination of a fluorine atom and a triazole ring attached to an aniline moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

2-fluoro-6-(triazol-2-yl)aniline

InChI

InChI=1S/C8H7FN4/c9-6-2-1-3-7(8(6)10)13-11-4-5-12-13/h1-5H,10H2

InChI Key

VEFCKHNYXBOKAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)N2N=CC=N2

Origin of Product

United States

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